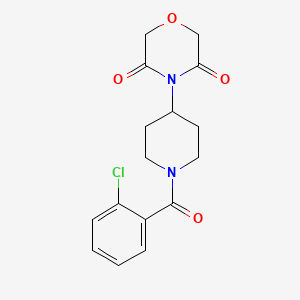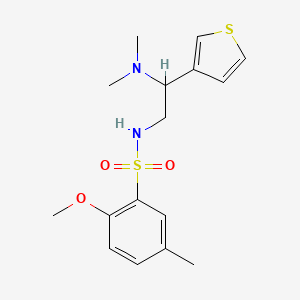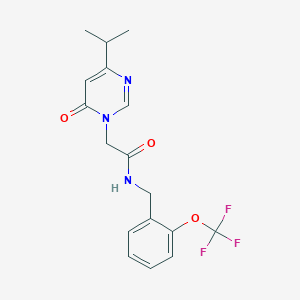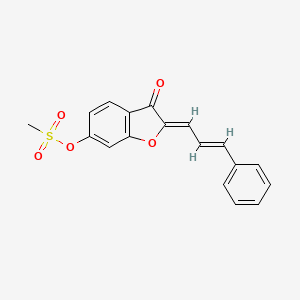![molecular formula C13H19N3O2S B2675088 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide CAS No. 2201240-42-6](/img/structure/B2675088.png)
2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, also known as TATC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and has been implicated in the development of cancer. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and has been linked to various diseases.
Biochemical and Physiological Effects:
2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to induce cell cycle arrest and apoptosis in various cancer cells, making it a potential treatment for cancer. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been shown to modulate immune responses by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide in lab experiments is its wide range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is also relatively easy to synthesize and can be purified using standard laboratory techniques. However, one limitation of using 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, including studies on its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide and to identify its molecular targets. In addition, studies on the pharmacokinetics and pharmacodynamics of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide are needed to determine its potential use as a therapeutic agent. Overall, 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new treatments for diseases.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide involves the reaction of 2-aminoethyl methacrylate with 2-mercaptobenzothiazole in the presence of tert-butyl isocyanide. This reaction results in the formation of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, which can be purified using column chromatography. The synthesis of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common factor in many diseases, and 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as arthritis and multiple sclerosis. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-5-10(17)14-6-7-15-11(18)9-8-19-12(16-9)13(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZKBBKHRHZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-tert-butyl-1,3-thiazol-4-yl)formamido]ethyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)

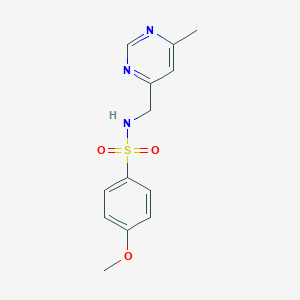
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)
